REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.CN(C)C=O.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:24][C:25]1[CH:26]=[C:27]([O:35][CH3:36])[C:28]([O:33][CH3:34])=[CH:29][C:30]=1[CH2:31]Cl>O>[CH3:36][O:35][C:27]1[CH:26]=[C:25]2[C:30](=[CH:29][C:28]=1[O:33][CH3:34])[CH2:31][N:11]([S:8]([C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=1)(=[O:10])=[O:9])[CH2:24]2 |f:2.3.4|
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Name
|
|
Quantity
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1.89 g
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Type
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reactant
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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ClCC=1C=C(C(=CC1CCl)OC)OC
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
at room temperature under stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 20 hours
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The extract was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
the crystalline residue was washed with diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
to obtain 2.7 g (yield: 95.2%) of the
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2CN(CC2=CC1OC)S(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |